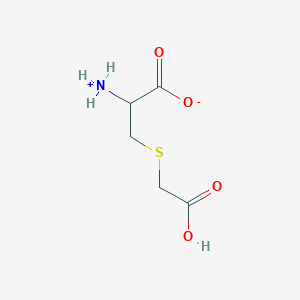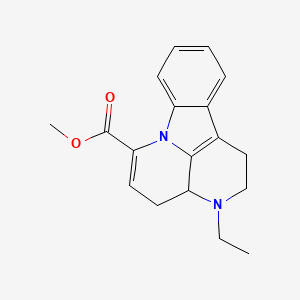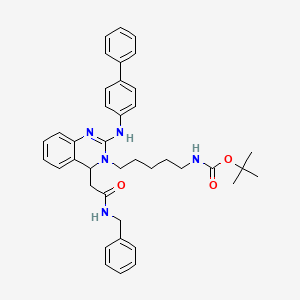
kys05047
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
kys05047: is a complex organic compound with the molecular formula C₃₉H₄₅N₅O₃ and a molecular weight of 631.81 g/mol This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of kys05047 typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of Functional Groups: The benzylamino and phenylanilino groups are introduced through nucleophilic substitution reactions, where suitable benzyl and phenyl derivatives react with the quinazoline core.
Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
kys05047 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
kys05047 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of kys05047 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to interact with cellular receptors can modulate signal transduction processes, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
kys05047 can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy. Unlike this compound, erlotinib specifically targets the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based tyrosine kinase inhibitor with similar applications to erlotinib. It also targets EGFR but has a different binding affinity and pharmacokinetic profile.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors. It is used in the treatment of breast cancer and has a distinct mechanism of action compared to this compound.
Eigenschaften
CAS-Nummer |
839672-57-0 |
|---|---|
Molekularformel |
C39H45N5O3 |
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate |
InChI |
InChI=1S/C39H45N5O3/c1-39(2,3)47-38(46)40-25-13-6-14-26-44-35(27-36(45)41-28-29-15-7-4-8-16-29)33-19-11-12-20-34(33)43-37(44)42-32-23-21-31(22-24-32)30-17-9-5-10-18-30/h4-5,7-12,15-24,35H,6,13-14,25-28H2,1-3H3,(H,40,46)(H,41,45)(H,42,43) |
InChI-Schlüssel |
IOVUWPHJDGHLAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |
Synonyme |
4-(benzylcarbamoylmethyl)-2-(biphenyl-4-ylamino)-3-(5-tert-butyloxycarbamoyl-1-pentyl)-3,4-dihydroquinazoline KYS05047 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


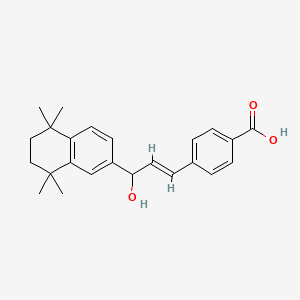
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
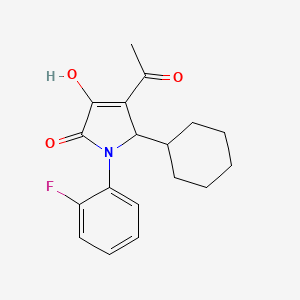

![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
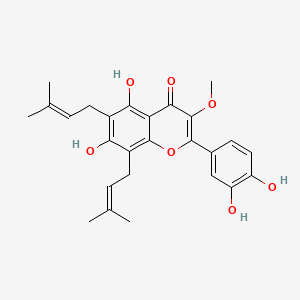
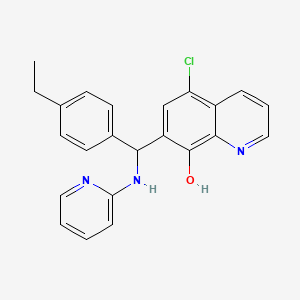
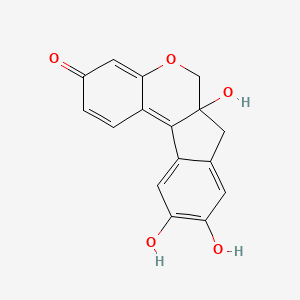
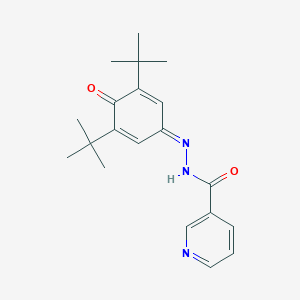

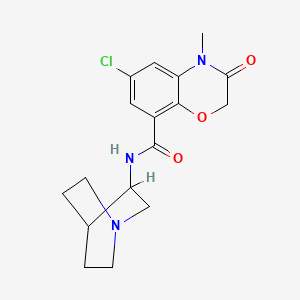
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
